2-benzyl-N-phenylcyclopropanecarboxamide
Description
2-Benzyl-N-phenylcyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a strained cyclopropane ring fused with a benzyl group at the 2-position and an N-phenyl substituent.
Properties
Molecular Formula |
C17H17NO |
|---|---|
Molecular Weight |
251.32g/mol |
IUPAC Name |
2-benzyl-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H17NO/c19-17(18-15-9-5-2-6-10-15)16-12-14(16)11-13-7-3-1-4-8-13/h1-10,14,16H,11-12H2,(H,18,19) |
InChI Key |
FBUQLYZARVFVHQ-UHFFFAOYSA-N |
SMILES |
C1C(C1C(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyclopropanecarboxamide Derivatives
Structural and Functional Analogues
The compound shares structural homology with other cyclopropanecarboxamide derivatives, such as N-benzyl-N-[(2-chloro-8-methylquinolin-3-yl)methyl]cyclopropanecarboxamide (CAS 604781-79-5), which features a quinoline substituent instead of a phenyl group. Key differences include:
- Bioactivity: While neither compound’s biological data are explicitly detailed in the evidence, analogues like the quinoline derivative are often explored for kinase inhibition or antimicrobial activity due to heterocyclic motifs .
Data Table: Comparative Overview of Cyclopropanecarboxamide Derivatives
| Compound Name | CAS Number | Substituents | Key Features | Suppliers |
|---|---|---|---|---|
| 2-Benzyl-N-phenylcyclopropanecarboxamide | Not Available | Benzyl (C2), Phenyl (N) | Hydrophobic, hydrogen-bonding | Not Listed |
| N-Benzyl-N-[(2-chloro-8-methylquinolin-3-yl)methyl]cyclopropanecarboxamide | 604781-79-5 | Quinoline (N), Chloro, Methyl (C8) | Heterocyclic, π-π stacking potential | MolPort, AKOS |
Research Findings and Limitations
- Pharmacological Potential: Cyclopropanecarboxamides are frequently studied for their metabolic stability and target-binding capabilities. However, the evidence provided lacks direct data on the biological activity or toxicity of this compound.
- Structural Insights : The benzyl and phenyl groups in the target compound may enhance lipophilicity (logP >3 estimated), which could improve membrane permeability but reduce aqueous solubility compared to analogues with polar substituents .
- Gaps in Evidence: No peer-reviewed studies on synthesis optimization, crystallography, or in vitro assays for the target compound were identified in the provided sources.
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